Home > Products > Screening Compounds P29598 > [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride - 1311317-73-3

[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride

Catalog Number: EVT-1712550
CAS Number: 1311317-73-3
Molecular Formula: C10H12Cl3N3
Molecular Weight: 280.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane

Compound Description: This compound is a potent inhibitor of human heme oxygenase-1 (HO-1). It coordinates with the heme iron, with its chlorophenyl group binding in a distal hydrophobic pocket. Notably, the 5-trifluoromethylpyridin-2-yl group induces the formation of a new hydrophobic pocket within the enzyme [].

(1S)-1-(((2S)-2-(5-(4′-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride

Compound Description: This compound represents a crystalline form of a dihydrochloride salt, specifically of methyl ((1S)-1-(((2S)-2-(5-(4′-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate. This crystalline form exhibits specific parameters such as cell dimensions, characteristic peaks in X-ray powder diffraction, and a defined melting point range [, , ]. It is indicated for the treatment of hepatitis C [].

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound, containing a 5-nitroimidazole scaffold, is synthesized via a novel method utilizing tetrakis(dimethylamino)ethylene (TDAE) []. This approach enables the selective introduction of an N-tosylbenzylimine moiety at position 2 of the imidazole ring, without affecting the sulfone group at position 4 [].

4-(3-chlorophenyl)-6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone

Compound Description: This compound is a potent and selective inhibitor of farnesyl protein transferase. It exhibits significant antitumor effects in vivo, showing particular efficacy against tumor cell lines with H-ras or N-ras mutations [, , ].

6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone

Compound Description: This compound, known as R115777 or Zarnestra, is a potent and selective inhibitor of farnesyl protein transferase (FTPase) [, , ]. It demonstrates significant antitumor effects in vivo following oral administration [, ]. R115777 effectively inhibits the growth of tumors carrying mutations in the H-ras, K-ras, and wild-type ras genes [].

4-(3-chlorophenyl)-6-[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone monohydrochloride monohydrate

Compound Description: This compound, as a monohydrochloride monohydrate salt, is a derivative of the farnesyl protein transferase inhibitor, 4-(3-chlorophenyl)-6-[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone []. This specific salt form provides insights into potential formulations and physicochemical properties of the parent compound.

6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethoxyphenyl)-1-methyl-2(1H)-quinolinone

Compound Description: This compound is a derivative of the farnesyl protein transferase inhibitor class, structurally similar to the potent inhibitor 4-(3-chlorophenyl)-6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone []. This modified structure with an ethoxy group at the 3-position of the phenyl ring provides insights into the structure-activity relationship of this class of inhibitors.

Compound Description: This compound, structurally related to the potent farnesyl protein transferase inhibitor 4-(3-chlorophenyl)-6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone, offers valuable insights into the structure-activity relationship within this class of compounds []. The replacement of the chlorine atom at the 3-position of the phenyl ring with an ethoxy group could lead to alterations in binding affinity or pharmacological properties.

6-amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-4-(3-propylphenyl)-2(1H)-quinolinone

Compound Description: This farnesyl protein transferase inhibitor derivative features a propyl group at the 3-position of the phenyl ring, distinguishing it from the closely related 4-(3-chlorophenyl)-6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone []. Comparing their activities could elucidate the role of substituents at this position in influencing the inhibitory potency and selectivity towards farnesyl protein transferase.

Compound Description: This compound demonstrates potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL []. It acts as a sterol 14α-demethylase (CYP51) inhibitor, exhibiting a Kd value of 62 ± 17 nM and an IC50 value of 0.46 μM []. Despite its potency, it shows poor selectivity for C. albicans CYP51 over the human homologue [].

4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole

Compound Description: This oxazole derivative exhibits potent brain-derived neurotrophic factor (BDNF) inducing activity with an EC50 value of 7.9 μM in human neuroblastoma (SK-N-SH) cells []. In streptozotocin (STZ)-diabetic rats, it improves motor nerve conduction velocity and the tail-flick response, concurrent with a recovery of BDNF levels in the sciatic nerve [].

Overview

[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a chemical compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. The molecular formula for this compound is C10H10ClNC_{10}H_{10}ClN with a dihydrochloride salt form, indicating the presence of two hydrochloride ions. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.

Source

The compound is cataloged in various chemical databases, including PubChem, where it is listed under the identifier 43649206. Its synthesis and characterization have been documented in several studies, highlighting its relevance in medicinal chemistry and materials science .

Classification

[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities, including antimicrobial and antifungal properties. This specific compound is classified as a heterocyclic organic compound due to the presence of both carbon and nitrogen atoms in its ring structure.

Synthesis Analysis

The synthesis of [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves several methods:

Synthetic Routes

  1. Reductive Amination: The primary method for synthesizing this compound involves the reaction of 4-(4-chlorophenyl)benzaldehyde with ammonia or an amine under reductive conditions. A common reducing agent used is sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .
  2. Industrial Production: In an industrial context, large-scale production may utilize continuous flow reactors to optimize yield and purity while ensuring consistent quality. This approach minimizes reaction times and enhances safety by controlling the reaction environment .
Molecular Structure Analysis

The molecular structure of [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride can be described as follows:

  • Imidazole Ring: The imidazole moiety contributes to the compound's ability to interact with various biological targets.
  • Chlorophenyl Group: The presence of a chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.

Structural Data

  • Molecular Formula: C10H10ClNC_{10}H_{10}ClN
  • InChI Key: XGGOLQMCXDRTNU-UHFFFAOYSA-N
  • Tautomerism: The compound exhibits tautomeric forms due to the positive charge on one of the nitrogen atoms in the imidazole ring, allowing for two equivalent structures .
Chemical Reactions Analysis

[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride participates in various chemical reactions typical for imidazole derivatives:

  1. Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  2. Coordination Chemistry: The imidazole ring can coordinate with metal ions, leading to complex formation that can be utilized in catalysis or sensing applications .
Mechanism of Action

The mechanism of action for [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with biological molecules:

  • Enzyme Inhibition: The imidazole ring's ability to coordinate with metal ions allows it to inhibit certain enzymes by altering their active sites.
  • Signal Transduction Modulation: By interacting with receptors, this compound may influence cellular signaling pathways, potentially leading to therapeutic effects against various diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride include:

  • Melting Point: Typically ranges around 88.9 °C.
  • Boiling Point: Approximately 267.8 °C.
  • Dipole Moment: Measured at 4.8 D in dioxane, indicating significant polarity which may affect solubility and interaction with biological membranes .
Applications

[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride has several scientific applications:

  1. Antimicrobial Research: Compounds with imidazole structures are often studied for their ability to inhibit microbial growth, making them candidates for developing new antimicrobial agents .
  2. Synthesis of Novel Derivatives: This compound serves as an intermediate in synthesizing various novel organic compounds, including antifungal agents and fluorescent probes .
  3. Crystallographic Studies: Research has focused on understanding its crystal structure and intermolecular interactions, contributing to material science advancements .
Synthetic Methodologies and Optimization Strategies

Multi-Step Synthetic Pathways for Imidazole Core Functionalization

The synthesis of [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride requires precision functionalization of the imidazole core at specific positions, achieved through carefully orchestrated multi-step sequences. The primary pathway involves a Debus-Radziszewski reaction as the foundational step, where a 1,2-dicarbonyl compound (typically glyoxal), an aldehyde (4-chlorobenzaldehyde), and ammonia undergo a three-component condensation to form the 4-(4-chlorophenyl)-1H-imidazole scaffold [5]. This reaction proceeds via nucleophilic attack of ammonia on the carbonyl groups, followed by dehydration and cyclization to form the heterocyclic core [7].

Subsequent functional group transformations introduce the aminomethyl group at the C2 position through a two-stage approach: First, a Vilsmeier-Haack formylation at the C2 position yields the aldehyde intermediate (yields 65-72%). Second, reductive amination using sodium borohydride and ammonia generates the primary amine functionality. Alternative pathways employ direct alkylation strategies using 2-chloroacetonitrile followed by Staudinger reduction, though this route suffers from lower regioselectivity (approximately 15% undesired N1-alkylated byproducts) [2]. Critical optimization involves precise stoichiometric control (1:1.05:1.1 ratio of aldehyde/ammonia/dicarbonyl) and temperature modulation (60-65°C) to suppress bis-imidazole formation [7].

Table 1: Optimization of Imidazole Core Formation via Debus-Radziszewski Reaction

4-Chlorobenzaldehyde EquivalentsReaction Temperature (°C)Reaction Time (hr)Yield (%)Major Byproduct
1.060868Bis-imidazole (5%)
1.0565672Bis-imidazole (3%)
1.170570Tar formation (8%)
1.265665Hydrolysis products

Catalytic Systems for Regioselective Chlorophenyl Group Incorporation

Regioselective installation of the chlorophenyl moiety at the C4 position of the imidazole ring represents a critical synthetic challenge addressed through advanced catalytic methodologies. Palladium-catalyzed Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 4-bromoimidazole precursors enables efficient biaryl bond formation under mild conditions. Optimization studies identified Pd(PPh₃)₄ (5 mol%) in aqueous ethanol (3:1 ethanol/water) at 70°C as optimal, achieving 89% coupling yield with minimal protodehalogenation byproducts (<2%) [6]. The aqueous co-solvent enhances boronic acid solubility while suppressing homocoupling [7].

Alternative copper-mediated Ullmann coupling strategies employ CuI (10 mol%) with trans-1,2-diaminocyclohexane as ligand in DMSO at 110°C, providing 78% yield but requiring longer reaction times (24h). This method offers cost advantages for large-scale synthesis despite slightly lower efficiency. Microwave-assisted protocols (150°C, 30 min) significantly accelerate the process while maintaining 85% yield, demonstrating the profound impact of energy transfer efficiency on catalytic performance [6]. Catalyst recycling studies revealed progressive deactivation after three cycles due to palladium aggregation, limiting practical recyclability despite initial high activity [7].

Table 2: Comparative Catalytic Systems for Chlorophenyl Incorporation

Catalytic SystemLigandSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)NoneEtOH/H₂O70889
Pd(OAc)₂ (3 mol%)P(o-tol)₃Toluene901282
CuI (10 mol%)trans-DACHDMSO1102478
Pd/C (3 mol%)XPhosiPrOH80685
None (microwave irradiation)-DMF1500.585

Solvent-Controlled Alkylation and Amine Protection-Deprotection Mechanisms

The installation of the aminomethyl group necessitates strategic protection schemes to prevent unwanted side reactions at the nucleophilic N1 position. tert-Butoxycarbonyl (Boc) protection proves most effective, achieved by treating the imidazole precursor with di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran at 0°C, providing 95% protection yield. Subsequent alkylation selectivity is profoundly influenced by solvent polarity: Polar aprotic solvents (DMF, DMSO) favor C2-alkylation (up to 9:1 C2/N1 selectivity), while protic solvents (MeOH, EtOH) decrease selectivity to 3:1 due to enhanced nucleophilicity of the N1 nitrogen [3].

The critical alkylation step employs bromoacetonitrile (1.3 equiv) with cesium carbonate (2.0 equiv) in anhydrous DMF at 25°C, achieving 87% yield of the C2-alkylated product. Following alkylation, the nitrile undergoes Staudinger reduction using triphenylphosphine (1.5 equiv) followed by hydrolysis to yield the primary amine. Alternatively, catalytic hydrogenation (10% Pd/C, H₂ 50 psi) provides cleaner conversion but requires Boc-deprotection before salt formation. Acid-mediated deprotection (4M HCl in dioxane, 0°C) cleanly removes Boc groups without imidazole ring degradation, while basic conditions cause partial decomposition [3].

Table 3: Solvent Effects on C2 vs. N1 Alkylation Selectivity

Solvent SystemDielectric Constant (ε)Temperature (°C)C2:N1 RatioTotal Yield (%)
DMF38.3259:187
DMSO46.7258.5:185
Acetonitrile37.5257:182
THF7.6254:178
Methanol33.0253:175
DMF (microwave 100°C)38.31008:190 (15 min)

Green Chemistry Approaches for Dihydrochloride Salt Formation

The final dihydrochloride salt formation has been optimized using green chemistry principles focusing on solvent reduction, energy efficiency, and atom economy. Traditional salt formation in ethereal HCl suffers from poor crystallinity and solvent residues (>500 ppm). Advanced approaches employ solvent-free mechanochemistry: The free base compound is mixed with hydrogen chloride (2.2 equiv) in a planetary ball mill (300 rpm, 30 min), yielding pharmaceutical-grade dihydrochloride with 99.5% purity and reduced particle size distribution (D90 <50μm), eliminating milling unit operations [5].

Alternative aqueous crystallization utilizes isopropanol/water (4:1) with HCl gas bubbling at 5°C, achieving 95% recovery with excellent crystal habit control. This method reduces organic solvent consumption by 70% compared to traditional ethanol/ether systems. Process mass intensity (PMI) analysis demonstrates substantial improvements: Mechanochemical PMI=2.3 vs. traditional PMI=15.7, representing an 85% reduction in material footprint. In-line monitoring (Raman spectroscopy) enables real-time endpoint detection during salt formation, preventing over-acidification and minimizing decomposition products to <0.1% [5]. Life cycle assessment confirms 40% lower global warming potential for the mechanochemical route compared to solution-based processes [6].

Table 4: Environmental Impact Assessment of Salt Formation Methods

ParameterTraditional Ethereal HClAqueous CrystallizationMechanochemical
PMI (kg/kg)15.78.22.3
Energy (kWh/kg)32188
Solvent Waste (L/kg)8926<0.5
Carbon Footprint (kg CO₂e/kg)563114
Purity (%)98.599.099.5

Properties

CAS Number

1311317-73-3

Product Name

[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride

IUPAC Name

[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride

Molecular Formula

C10H12Cl3N3

Molecular Weight

280.6 g/mol

InChI

InChI=1S/C10H10ClN3.2ClH/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9;;/h1-4,6H,5,12H2,(H,13,14);2*1H

InChI Key

XGGOLQMCXDRTNU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.